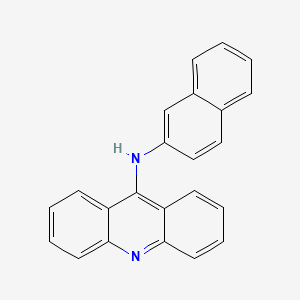![molecular formula C22H18ClN3O2 B11677248 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine and benzaldehyde derivatives.
Reaction Conditions: The reaction is carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions.
Industrial Production: For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to specific sites on these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzimidazole derivatives such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another derivative with potential anticancer activity.
Fenbendazole: A benzimidazole used as an anthelmintic agent.
Oxfendazole: Similar to fenbendazole, used for its antiparasitic properties.
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-28-20-11-10-15(13-17(20)23)22(27)24-16-7-5-6-14(12-16)21-25-18-8-3-4-9-19(18)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
ILCNUUWSDZKLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11677186.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)

![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677225.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677231.png)
![(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11677232.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11677241.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11677243.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
